BF3-Directed Androgen Receptor Inhibition: Potency Window Within the 2-((2-Phenoxyethyl)thio)-1H-benzimidazole Series
In the closest published structure-activity relationship (SAR) study, a series of 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives were profiled for androgen receptor (AR) BF3 inhibition. Lead compound 32 (a close structural analog with N1-methyl substitution) exhibited an IC₅₀ of 4.2 μM in a luciferase-based AR transcriptional assay in LNCaP cells, whereas the unsubstituted parental compound 1 showed an IC₅₀ of 11 μM and other analogs ranged up to >200 μM. [1] While the exact IC₅₀ of 3-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid has not been publicly reported, its N1-(2-phenoxyethyl) and propanoic acid appendages place it in a distinct chemical space within this SAR landscape, with the ionizable acid group predicted to enhance solubility relative to neutral N1-alkyl analogs.
| Evidence Dimension | AR BF3 inhibitory potency (IC₅₀) in LNCaP luciferase reporter assay |
|---|---|
| Target Compound Data | IC₅₀ not publicly reported; scaffold occupancy confirmed in the BF3 pocket via X-ray crystallography for analog 32 [1] |
| Comparator Or Baseline | Compound 1 (unsubstituted parent): IC₅₀ = 11 μM; Compound 32 (N1-methyl analog): IC₅₀ = 4.2 μM; other series analogs: IC₅₀ range 11 μM to >200 μM [1] |
| Quantified Difference | In-class potency window spans 4.2 μM to >200 μM (approx. 50-fold), demonstrating that minor structural modifications produce large potency changes |
| Conditions | LNCaP human prostate cancer cell line; AR-driven luciferase reporter gene assay; 48-h compound exposure [1] |
Why This Matters
The steep SAR within the 2-((2-phenoxyethyl)thio)-1H-benzimidazole series means that a user cannot assume equipotency across analogs; procurement decisions must be compound-specific.
- [1] Munuganti, R. S. N.; Leblanc, E.; Axerio-Cilies, P.; Labriere, C.; Frewin, K.; Singh, K.; Hassona, M. D. H.; Li, H.; Ban, F.; Guns, E. T.; Young, R.; Rennie, P. S.; Cherkasov, A. Targeting the Binding Function 3 (BF3) Site of the Androgen Receptor Through Virtual Screening. 2. Development of 2-((2-Phenoxyethyl)thio)-1H-benzimidazole Derivatives. J. Med. Chem. 2013, 56 (3), 1136–1148. View Source
